molecular formula C13H18ClNO2 B8123107 Benzyl piperidin-1-ium-4-carboxylate;chloride

Benzyl piperidin-1-ium-4-carboxylate;chloride

Cat. No.: B8123107
M. Wt: 255.74 g/mol
InChI Key: SYTTYYJWRAGUKN-UHFFFAOYSA-N
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Description

Benzyl piperidin-1-ium-4-carboxylate;chloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl piperidin-1-ium-4-carboxylate;chloride typically involves the reaction of benzyl chloride with piperidine-4-carboxylic acid under basic conditions. The reaction proceeds through the formation of an intermediate benzyl piperidine, which is then quaternized with hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production of piperidine derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include hydrogenation, cyclization, and amination reactions, among others .

Chemical Reactions Analysis

Types of Reactions

Benzyl piperidin-1-ium-4-carboxylate;chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl piperidin-1-ium-4-carboxylate;chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl piperidin-1-ium-4-carboxylate;chloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl piperidin-1-ium-4-carboxylate;chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloride salt form enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

benzyl piperidin-1-ium-4-carboxylate;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-13(12-6-8-14-9-7-12)16-10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTTYYJWRAGUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH2+]CCC1C(=O)OCC2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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